1-Phenylethylamine hcl
Overview
Description
1-Phenylethylamine hydrochloride is an organic compound with the formula C₆H₅CH(NH₂)CH₃·HCl. It is a primary amine and a colorless liquid that is often used in chiral resolutions. This compound is relatively basic and forms stable ammonium salts and imines .
Mechanism of Action
Target of Action
1-Phenylethylamine primarily targets the trace amine-associated receptor 1 (TAAR1) and vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . It also interacts with other targets such as primary amine oxidase and trypsin-1 and trypsin-2 .
Mode of Action
1-Phenylethylamine regulates monoamine neurotransmission by binding to TAAR1 and inhibiting VMAT2 in monoamine neurons . This interaction results in the release of norepinephrine and dopamine, similar to the action of amphetamines . It also appears to induce acetylcholine release via a glutamate-mediated mechanism .
Biochemical Pathways
1-Phenylethylamine is produced from the amino acid L-phenylalanine by the enzyme aromatic L-amino acid decarboxylase via enzymatic decarboxylation . It is metabolized primarily by monoamine oxidase B (MAO-B) and then aldehyde dehydrogenase (ALDH), which converts it to phenylacetic acid .
Pharmacokinetics
The metabolism of 1-Phenylethylamine primarily involves MAO-B, along with other enzymes such as MAO-A, SSAOs (AOC2 & AOC3), PNMT, AANAT, and FMO3 . The compound has a short half-life, with exogenous 1-Phenylethylamine having a half-life of 5-10 minutes . It is excreted through the kidneys .
Result of Action
The action of 1-Phenylethylamine results in the release of norepinephrine and dopamine, leading to increased neurotransmission . This can result in a range of effects, including increased alertness, focus, and mood elevation.
Action Environment
The action of 1-Phenylethylamine can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by pH levels, as it is a basic compound and forms stable ammonium salts and imines . Additionally, the presence of other substances, such as monoamine oxidase inhibitors, can affect its metabolism and thereby its action .
Biochemical Analysis
Biochemical Properties
1-Phenylethylamine HCl plays a role in biochemical reactions, particularly in the human brain where it regulates monoamine neurotransmission . It interacts with various enzymes and proteins, including the trace amine-associated receptor 1 (TAAR1) and vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . These interactions are crucial for its function as a neuromodulator or neurotransmitter .
Cellular Effects
The effects of this compound on cells are largely tied to its influence on the nervous system . It potentially affects mood and concentration by stimulating the nervous system . Long-term high exposure to this molecule may interfere with normal cognitive function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It binds to TAAR1 and inhibits VMAT2 in monoamine neurons, regulating monoamine neurotransmission . This interaction influences the function of these neurons and can have downstream effects on mood and concentration .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily by monoamine oxidase B (MAO-B) and subsequent aldehyde dehydrogenase metabolism, which converts it to phenylacetic acid .
Preparation Methods
1-Phenylethylamine hydrochloride can be synthesized through several methods:
Reductive Amination of Acetophenone: This method involves the reaction of acetophenone with ammonia and hydrogen to produce 1-phenylethylamine, which is then converted to its hydrochloride salt. [ \text{C}_6\text{H}_5\text{C(O)CH}_3 + \text{NH}_3 + \text{H}_2 \rightarrow \text{C}_6\text{H}_5\text{CH(NH}_2\text{)CH}_3 + \text{H}_2\text{O} ]
Leuckart Reaction: This method uses ammonium formate to achieve the same transformation. [ \text{C}_6\text{H}_5\text{C(O)CH}_3 + \text{HCOONH}_4 \rightarrow \text{C}_6\text{H}_5\text{CH(NH}_2\text{)CH}_3 + \text{H}_2\text{O} + \text{CO}_2 ]
Chemical Reactions Analysis
1-Phenylethylamine hydrochloride undergoes various chemical reactions:
Oxidation: It can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Formation of Ammonium Salts: Reacts with acids to form stable ammonium salts.
Common reagents and conditions used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various acids for forming ammonium salts. Major products formed from these reactions include imines, nitriles, secondary amines, and ammonium salts.
Scientific Research Applications
1-Phenylethylamine hydrochloride has several scientific research applications:
Chemistry: Used as a chiral resolving agent and in the synthesis of enantiomeric products.
Biology: Studied for its role in neurotransmission and its effects on monoamine neurotransmitters.
Medicine: Investigated for its potential therapeutic effects and its role in mood regulation.
Industry: Used in the production of various chemicals and pharmaceuticals.
Comparison with Similar Compounds
1-Phenylethylamine hydrochloride is similar to other phenethylamines such as:
Phenethylamine: Shares a similar structure but differs in its specific effects and applications.
Benzeneethanamine: Another related compound with similar chemical properties.
Beta-Phenylethylamine: Similar in structure but with different biological activities.
1-Phenylethylamine hydrochloride is unique due to its specific use in chiral resolutions and its stable ammonium salt formation.
Properties
IUPAC Name |
1-phenylethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N.ClH/c1-7(9)8-5-3-2-4-6-8;/h2-7H,9H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHGSOZIZRABBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13437-79-1 | |
Record name | 1-Phenylethylamine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13437-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenethylamine hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LY73B7HF8F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Model | Template_relevance |
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Feasible Synthetic Routes
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